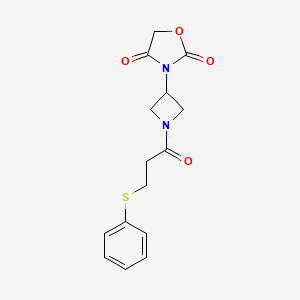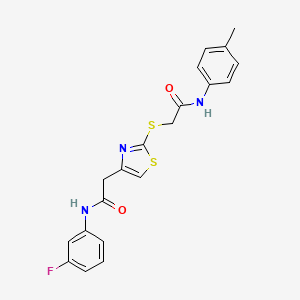
3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is a sophisticated organic compound characterized by a unique structure that integrates a phenylthio group, an azetidine ring, and an oxazolidine-2,4-dione core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione generally involves multiple steps, starting from the preparation of intermediate compounds that are sequentially combined under specific reaction conditions.
Step 1 Synthesis of Phenylthio Intermediate: The initial step often involves the reaction of a suitable starting material with a thiol compound to introduce the phenylthio group.
Reagents: Phenylthiol, suitable base (e.g., sodium hydride)
Conditions: Typically carried out in a polar aprotic solvent like dimethylformamide (DMF) under an inert atmosphere.
Step 2 Formation of Azetidine Ring: The intermediate from step 1 undergoes cyclization to form the azetidine ring.
Reagents: Cyclizing agent (e.g., triethylamine)
Conditions: Mild heating in an appropriate solvent (e.g., tetrahydrofuran, THF).
Step 3 Formation of Oxazolidine-2,4-Dione: The final step involves the formation of the oxazolidine-2,4-dione core through a condensation reaction.
Reagents: Specific condensing agent
Conditions: Reflux conditions in a solvent like toluene or chloroform.
Industrial Production Methods: On an industrial scale, the compound might be synthesized using optimized versions of these steps, with an emphasis on yield, purity, and cost-efficiency. Continuous flow techniques and catalytic processes can also be employed to enhance production efficiency.
化学反応の分析
Types of Reactions It Undergoes: 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is prone to various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to sulfone derivatives.
Reduction: Specific functional groups within the molecule can be reduced under controlled conditions.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the azetidine and oxazolidine moieties.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction Reagents: Lithium aluminium hydride (LiAlH4), catalytic hydrogenation
Substitution Reagents: Halogens, organometallic reagents
Major Products Formed: Depending on the reaction type, major products can include:
Sulfone derivatives (oxidation)
Reduced functional groups (reduction)
Substituted azetidine and oxazolidine products (substitution)
科学的研究の応用
3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione has a broad spectrum of applications:
Chemistry: Used as a building block in synthetic organic chemistry for the construction of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in material science for the development of novel materials with specific properties.
作用機序
The exact mechanism of action of 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione varies depending on its application:
In Chemistry: Functions as an intermediate that facilitates the formation of desired products through its reactive sites.
In Biology and Medicine: May interact with molecular targets such as enzymes or receptors, affecting cellular pathways and processes.
類似化合物との比較
3-(1-(3-Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione without the phenylthio group
Compounds with only an azetidine ring or oxazolidine core
Uniqueness: The presence of the phenylthio group provides distinctive reactivity and potential biological activity, making this compound particularly versatile for various applications.
In sum, 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione is an exceptional compound with significant scientific interest due to its intricate structure and diverse applications.
特性
IUPAC Name |
3-[1-(3-phenylsulfanylpropanoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c18-13(6-7-22-12-4-2-1-3-5-12)16-8-11(9-16)17-14(19)10-21-15(17)20/h1-5,11H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQXWRKAWZRFSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamide](/img/structure/B2928738.png)
![4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2928739.png)
![1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene](/img/structure/B2928743.png)
![N'-(3-chloro-2-methylphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]ethanediamide](/img/structure/B2928745.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2928749.png)

![1-(3-chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2928752.png)


![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2928755.png)

![methyl 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2928757.png)

